molecular formula C10H14N2 B168446 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 14097-40-6

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No.: B168446
CAS No.: 14097-40-6
M. Wt: 162.23 g/mol
InChI Key: VRKLIVSHUQSRNF-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine ( 14097-40-6) is a high-purity tetrahydroisoquinoline (THIQ) derivative of significant interest in neuroscience and medicinal chemistry research. With the molecular formula C 10 H 14 N 2 and a molecular weight of 162.23 g/mol, this secondary amine serves as a key building block for the synthesis of novel bioactive compounds . The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in natural products and pharmaceuticals, known for conferring a wide range of biological activities . This compound is primarily valued for its potential application in neuropharmacological studies. Related THIQ analogs have demonstrated considerable promise as neuroprotective agents, with research indicating mechanisms such as monoamine oxidase (MAO) inhibition, free radical scavenging, and antagonism to the glutamatergic system . These properties make it a compelling candidate for investigating novel therapeutic pathways for neurodegenerative conditions . Furthermore, the structural similarity of the N-methyl-1,2,3,4-tetrahydroisoquinoline pharmacophore to N,N-dimethylphenethylamine—a framework present in known antidepressants—suggests potential for developing novel monoamine reuptake inhibitors for neurological disorders . Researchers utilize this amine as a critical precursor in Pictet-Spengler condensations and other synthetic routes to construct more complex molecules for structure-activity relationship (SAR) studies . Its specific substitution pattern, featuring a methyl group at the 2-position and an amine at the 7-position, allows for targeted chemical modifications to explore interactions with biological targets. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with care, refer to the Safety Data Sheet for proper handling and storage information. Store sealed in a dry environment at room temperature.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKLIVSHUQSRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514667
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14097-40-6
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
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Preparation Methods

Indene Oxidative Cleavage Using Osmium Catalysis

The patent CA2889118C discloses a two-step synthesis starting with 2-methyl-1-phenyl-substituted indenes. In the first step, osmium salt blends (e.g., OsO₄) in solvent systems like tert-butanol/water catalyze the oxidative cleavage of the indene’s conjugated diene system. This reaction generates a ketoaldehyde intermediate (75% yield) via a syn-dihydroxylation and subsequent C–C bond rupture (Figure 1A). The use of microfluidic reactors enhances reaction efficiency by improving mass transfer and reducing side reactions.

Reductive Amination with Methylamine

The ketoaldehyde intermediate undergoes reductive amination with methylamine in the presence of NaBH₃CN or H₂/Pd-C, yielding 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine. Yields for this step vary widely (28–99%) depending on the substitution pattern of the starting indene and the choice of reducing agent. For example, electron-donating groups on the phenyl ring improve yields due to enhanced nucleophilicity of the amine.

Pictet–Spengler Cyclization for Core Structure Assembly

Condensation of Phenethylamine Derivatives

The Pictet–Spengler reaction, widely used for tetrahydroisoquinoline synthesis, involves the acid-catalyzed condensation of β-arylethylamines with carbonyl compounds. For this compound, 7-amino-phenethylamine derivatives react with acetaldehyde under HCl/MeOH conditions to form the tetrahydroisoquinoline core. This method achieves moderate yields (40–60%) but requires careful control of stereochemistry to avoid racemization.

Regioselective Functionalization at C7

Post-cyclization, the C7 position is functionalized via nitration followed by reduction. For instance, nitration of 2-methyl-1,2,3,4-tetrahydroisoquinoline with HNO₃/H₂SO₄ at 0°C selectively introduces a nitro group at C7, which is subsequently reduced to an amine using H₂/Pd-C or SnCl₂/HCl (65–80% yield).

Reductive Amination–Suzuki Coupling Cascade

Ortho-Brominated Aldehyde Substrates

A recent Thieme Connect publication outlines a three-step protocol starting with ortho-brominated benzaldehydes. Reductive amination with methylamine (NaCNBH₃, AcOH/MeOH) produces N-methyl-2-bromobenzylamine intermediates (55–70% yield). Subsequent Suzuki–Miyaura coupling with 2-ethoxyvinylboronic ester introduces the ethoxyvinyl group, which undergoes acid-mediated cyclization (TFA/Et₃SiH) to form the tetrahydroisoquinoline ring (24–70% overall yield).

Functional Group Tolerance

This method tolerates electron-withdrawing groups (e.g., –NO₂, –CF₃) on the aryl amine, which enhance cyclization efficiency by stabilizing iminium intermediates. Conversely, electron-donating groups reduce yields due to competitive side reactions.

Protective Group Strategies for Amine Stability

Cbz-Protected Intermediate Synthesis

The RSC protocol employs benzyl chloroformate (Cbz-Cl) to protect the primary amine during synthesis. For example, Cbz-protected 7-nitro-2-methyl-1,2,3,4-tetrahydroisoquinoline is hydrogenated (H₂/Pd-C) to yield the free amine while maintaining the methyl group’s integrity (70% yield after deprotection).

Stability Considerations

The free amine is sensitive to oxidation, necessitating storage under inert atmospheres at room temperature. Salt formation (e.g., HCl or sulfate salts) improves stability for long-term storage.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Oxidative CleavageOsmium catalysis, reductive amination28–99Scalable via microreactorsHigh osmium cost, variable yields
Pictet–SpenglerAcid-catalyzed cyclization40–60Stereochemical controlMulti-step functionalization needed
Reductive Amination–SuzukiSuzuki coupling, cyclization24–70Broad substituent toleranceModerate yields, sensitive conditions
Cbz ProtectionProtection/deprotection60–70Enhanced amine stabilityAdditional purification steps

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 6.38 (s, 1H, ArH), 3.21 (q, 2H, CH₂), 2.72 (s, 3H, N–CH₃).

  • IR : 3252 cm⁻¹ (N–H stretch), 1631 cm⁻¹ (C=N imine).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) confirms >98% purity for pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into fully saturated amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline derivatives, fully saturated amines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

MTIQA serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its unique structural features enable the formation of various derivatives that can exhibit enhanced biological activities.

Compound Name Structural Features Unique Aspects
1,2,3,4-TetrahydroisoquinolineBase structure without substitutionsNaturally occurring; psychoactive properties
7-Amino-1-methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at position 1; amino at position 7Potentially more active due to methyl substitution
6-Methoxy-1,2,3,4-tetrahydroisoquinolineMethoxy group at position 6Enhanced solubility; potential for increased bioactivity

Biology

MTIQA has demonstrated various biological activities including:

  • Neuroprotective Effects: It modulates neurotransmitter systems and has shown promise in protecting neuronal health. Studies indicate that it interacts with dopamine receptors and influences neuroprotective pathways .
  • Antimicrobial Properties: Research has indicated potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential: Preliminary studies suggest that derivatives of MTIQA may exhibit anticancer properties, warranting further investigation into its mechanisms of action against different cancer cell lines.

Medicine

The therapeutic implications of MTIQA are particularly noteworthy:

  • Neurodegenerative Diseases: Ongoing research is investigating its potential as a treatment for conditions such as Parkinson’s disease and Alzheimer’s disease. The compound's ability to inhibit monoamine oxidase (MAO) suggests it may help regulate neurotransmitter levels in the brain .
  • Diabetic Neuropathy: A study demonstrated that MTIQA effectively reversed diabetic neuropathic pain in animal models by restoring neurotransmitter levels and modulating pain pathways . This positions it as a potential candidate for managing diabetic neuropathy.

Case Study 1: Neuroprotective Mechanisms

In a study examining the neuroprotective effects of MTIQA on dopaminergic neurons exposed to neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), MTIQA was found to significantly reduce neuronal death and restore dopamine levels. This suggests its utility in treating Parkinsonian syndromes .

Case Study 2: Antinociceptive Activity

Research involving streptozotocin-induced diabetic mice revealed that treatment with MTIQA resulted in significant reductions in mechanical allodynia and thermal hyperalgesia. The findings indicated that MTIQA's analgesic effects were comparable to established treatments like gabapentin .

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the treatment of neurodegenerative diseases . The compound’s ability to cross the blood-brain barrier enhances its potential as a central nervous system agent.

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine:

Compound Name CAS Number Molecular Formula Key Differences Similarity Score
7-Amino-1,2,3,4-tetrahydroisoquinoline 72299-68-4 C₉H₁₂N₂ Lacks methyl group at 2-position 0.97
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride 2139294-76-9 C₁₀H₁₆Cl₂N₂ Amine at 6-position; hydrochloride salt 0.97
(3S)-3-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine 1389889-63-7 C₁₀H₁₄N₂ Methyl group at 3-position (stereospecific) N/A
1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride 175871-45-1 C₉H₁₃ClN₂ Hydrochloride salt; no methyl group N/A

Key Observations :

  • The position of the methyl group (e.g., 2- vs. 3-methyl) affects stereochemistry and biological activity .
  • Hydrochloride salts (e.g., CAS 175871-45-1) enhance solubility but increase molecular weight and alter toxicity profiles .
  • Amine position (6- vs. 7-) influences electronic properties and binding affinity in receptor interactions .
Physicochemical Properties

A comparison of key properties:

Property This compound 7-Amino-1,2,3,4-tetrahydroisoquinoline 1,2,3,4-Tetrahydro-7-isoquinolinamine (CAS 153856-89-4)
Boiling Point (°C) 291 Not reported 321.9
Density (g/cm³) 1.084 1.1 1.1
pKa 8.77 Not reported Not reported
Molecular Weight 162.23 148.20 148.21

Key Observations :

  • The methyl group in this compound reduces boiling point compared to non-methylated analogs due to decreased polarity .
  • Higher-density analogs (e.g., 1.1 g/cm³) may exhibit better crystallinity for solid-state applications .

Biological Activity

Overview

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a heterocyclic compound classified under the tetrahydroisoquinoline (THIQ) family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and other medical conditions due to its interaction with various biochemical pathways.

  • Molecular Formula : C10H14N2
  • Molecular Weight : 162.23 g/mol
  • CAS Number : 14097-40-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body:

  • Monoamine Oxidase Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function .
  • Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models. Studies have demonstrated that this compound can mitigate the neurotoxic effects of MPTP by preserving dopaminergic neurons .
  • Cell Signaling Modulation : The compound influences various signaling pathways related to neurotransmitter release and uptake. It has been observed to modulate dopamine and serotonin signaling in neuronal cells, which may contribute to its antidepressant effects .

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.
  • Anticancer Potential : Research is ongoing to explore its efficacy against different cancer cell lines. Some studies indicate that THIQ derivatives may induce apoptosis in cancer cells through various mechanisms .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
MAO InhibitionIncreased neurotransmitter levels,
NeuroprotectionReduced neurotoxicity in MPTP-treated models ,
AntimicrobialActive against specific bacterial strains
AnticancerInduces apoptosis in certain cancer cell lines,

Case Study: Neuroprotective Effects

In a study examining the effects of this compound on MPTP-induced neurotoxicity in mice:

  • Methodology : Mice were administered MPTP followed by treatment with the compound.
  • Results : The treated group showed significantly higher levels of dopamine and reduced neuronal loss compared to the control group .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via hydrogenation and allylation sequences. For example, asymmetric hydrogenation of precursors using (dIpc)₂BH at 0°C generates kinetically controlled intermediates with ≥20:1 stereoselectivity, while higher temperatures (85°C) favor thermodynamically stable isomers (≥12:1 selectivity) . Allylboration with aldehydes at -78°C followed by oxidation yields diastereomerically enriched products (80–92% e.e.). Key factors include solvent choice (e.g., THF for borane stability), temperature control, and catalyst loading .
Synthetic Route Conditions Yield Stereoselectivity
Kinetic hydrogenation0°C, (dIpc)₂BH60–75%≥20:1 (dr)
Thermodynamic isomerization85°C, (dipic)₂BH70–85%≥12:1 (dr)
Allylboration/oxidation-78°C, aldehydes65–80%80–92% e.e.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural validation. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement . Complementary techniques include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H-NMR of related isoquinoline derivatives shows distinct aromatic proton signals at δ 6.3–7.7 ppm, while HRMS confirms molecular weight (e.g., m/z 190.24 for C₁₁H₁₄N₂O) .

Q. What preliminary biological assays are recommended for evaluating its antibacterial potential?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Isoquinoline analogs exhibit MIC values in the 2–16 µg/mL range. Structure-activity relationship (SAR) studies should focus on modifying the methyl and amine groups to enhance potency .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for this compound?

  • Methodological Answer : Kinetic resolution using chiral boron catalysts (e.g., (dIpc)₂BH) enables enantiomer enrichment. For example, resolving (±)-allenyl boronate with 0.48 equiv. of (dIpc)₂BH at -25°C yields (R)-Z-4 with ≥87% e.e. . Thermodynamic isomerization (95°C) converts (R)-Z-4 to (S)-E-7, achieving ≥12:1 diastereoselectivity. Computational modeling (DFT) aids in predicting transition states for selectivity optimization .

Q. What strategies resolve contradictions in reported biological activity data for isoquinoline derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Meta-analysis of SAR data shows that antibacterial activity correlates with electron-donating substituents (e.g., -NH₂ at C7), while anticancer effects depend on sulfonyl or methoxy groups at C2/C7 . Standardizing assays (e.g., using identical cell lines and controls) and employing dose-response curves mitigate variability .

Q. How can catalytic systems be optimized for large-scale asymmetric synthesis?

  • Methodological Answer : Iridium-catalyzed allylic alkylation (e.g., using phosphoramidite ligands) improves turnover frequency (TOF). For example, Ir-catalyzed reactions with indoles achieve 90% yield and 95% e.e. under mild conditions (25°C, 12 h) . Solvent screening (e.g., toluene vs. DCM) and ligand tuning (e.g., bulky substituents for steric control) enhance enantioselectivity .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for 2-methyl-tetrahydroisoquinoline derivatives?

  • Methodological Answer : Variations in cell permeability and metabolic stability explain discrepancies. For instance, methoxy groups improve membrane penetration but increase metabolic degradation. Comparative studies using radiolabeled analogs (e.g., ³H-tagged compounds) quantify intracellular accumulation, revealing a 3–5× difference in bioavailability between derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

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